5-Amino-2-(1-ethyl-1h-1,2,4-triazol-5-yl)phenol
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Overview
Description
5-Amino-2-(1-ethyl-1h-1,2,4-triazol-5-yl)phenol is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
The synthesis of 5-Amino-2-(1-ethyl-1h-1,2,4-triazol-5-yl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl hydrazinecarboxylate to form the corresponding hydrazone. This intermediate is then cyclized to form the triazole ring, followed by reduction of the nitro group to an amino group . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
5-Amino-2-(1-ethyl-1h-1,2,4-triazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Scientific Research Applications
5-Amino-2-(1-ethyl-1h-1,2,4-triazol-5-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-(1-ethyl-1h-1,2,4-triazol-5-yl)phenol involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. The triazole ring is known to interact with metal ions, which can affect the function of metalloenzymes. Additionally, the phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins, further influencing their activity .
Comparison with Similar Compounds
5-Amino-2-(1-ethyl-1h-1,2,4-triazol-5-yl)phenol can be compared with other triazole derivatives such as:
5-Amino-1,2,4-triazole: Lacks the phenolic hydroxyl group, making it less versatile in substitution reactions.
5-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)phenol: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and biological activity.
5-Amino-2-(1-ethyl-1h-1,2,3-triazol-4-yl)phenol: Different position of the nitrogen atoms in the triazole ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C10H12N4O |
---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
5-amino-2-(2-ethyl-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C10H12N4O/c1-2-14-10(12-6-13-14)8-4-3-7(11)5-9(8)15/h3-6,15H,2,11H2,1H3 |
InChI Key |
OZYMRXQMTAUOPV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)C2=C(C=C(C=C2)N)O |
Origin of Product |
United States |
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